5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological effects . The compound’s interaction with its targets could result in changes at the molecular and cellular levels, potentially influencing various biological processes.
Biochemical Pathways
Indole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular weight, as reported, is 2872 g/mol, which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under specific conditions. One common method includes the use of microwave irradiation, which facilitates a solvent- and catalyst-free reaction, resulting in high yields and a clean process . The reaction conditions are mild and environmentally friendly, making it a preferred method in industrial settings.
Industrial Production Methods
In industrial production, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions typically require acidic or basic conditions, while reduction reactions are often carried out in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a pharmacophore in drug design.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Used as an intermediate in the synthesis of other biologically active compounds.
5-bromo-2-chloro-4’-ethoxydiphenylmethane: Utilized in the treatment of type 2 diabetes.
Uniqueness
What sets 5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide apart is its unique imidazo[1,2-a]pyridine scaffold, which provides a versatile platform for the development of new therapeutic agents
Properties
IUPAC Name |
5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN3O/c1-13-9-10-26-18(11-13)24-19(14-5-3-2-4-6-14)20(26)25-21(27)16-12-15(22)7-8-17(16)23/h2-12H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOHGIMKISIUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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